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Compound Focus: Parsaclisib

CAS No.: 1426698-88-5

Cat. No.: S005713

Parsaclisib is a next-generation, potent, and highly selective inhibitor of the phosphoinositide 3-kinase
8 (PI3KS$) isoform, designed to improve tolerability over first-generation inhibitors while maintaining strong

antitumor activity in B-cell malignancies [1] [2] [3].

The compound's distinct monocyclic scaffold with a pyrazolopyrimidine substituent is a key differentiator
from the bicyclic scaffolds of first-generation inhibitors, which is believed to mitigate off-target

hepatotoxicity [3].

The diagram below illustrates the PI3K$ signaling pathway and Parsaclisib's mechanism of action.
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Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of Parsaclisib.

Table 1: Biochemical and Cellular Selectivity Profile of Parsaclisib

Parameter Value Experimental Context / Notes

PI3K4 ICso 1nM [2] Biochemical assay [2].

Whole Blood ICso 10 nM [3] Inhibition of PI3Kd in human whole blood [3].
Whole Blood IC90 77 nM [3] Inhibition of PI3Kd in human whole blood [3].
Selectivity vs. PI3Ka >10,000-fold [2] Based on biochemical selectivity [2].
Selectivity vs. PI3K >10,000-fold [2] Based on biochemical selectivity [2].
Selectivity vs. PI3Ky >10,000-fold [2] Based on biochemical selectivity [2].

Mean Proliferation ICso <1 nM [3] In primary malignant human B-cells [3].

Table 2: In Vivo Efficacy in B-Cell Malignancy Xenograft Models

Model Efficacy Outcome Dosing Regimen

DLBCL Significant tumor growth Monotherapy dosing [3].

Xenograft inhibition [3].

DLBCL Enhanced antitumor effect [3]. Combined with JAK1, BET, or epigenetic regulator
Xenograft inhibitors [3].

Key Experimental Protocols

For researchers aiming to replicate or build upon these studies, here are methodologies for key experiments.
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Protocol 1: Assessing Anti-Proliferative Activity in B-Cell Malignancies

Objective: To determine the potency of Parsaclisib in inhibiting the proliferation of malignant B-cells.
Cell Lines: Use primary malignant human B-cells or established B-cell ymphoma cell lines [3].
Procedure:

o Culture cells in appropriate medium.

o Treat with a concentration gradient of Parsaclisib (e.g., from sub-nanomolar to micromolar
range).
o Incubate for a predefined period (e.g., 48-72 hours).
o Measure cell viability/proliferation using a standard assay (e.g., ATP-based luminescence).
Data Analysis: Calculate ICso values using non-linear regression curve fitting.

Protocol 2: In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the antitumor activity of Parsaclisib in vivo.
Model Development: Immunodeficient mice subcutaneously implanted with human DLBCL cell lines
[3].
Dosing:
o Once daily oral administration of Parsaclisib or vehicle control begins once tumors are
established.
o The dose is selected to provide exposures covering the predicted IC90 based on

pharmacokinetic and pharmacodynamic (PK/PD) modeling [3].
Monitoring:

o Measure tumor volumes regularly with calipers.
o Calculate tumor growth inhibition (TGI) compared to the control group.
Safety: Monitor body weight and overall animal health for signs of toxicity [3].

The workflow for the typical preclinical evaluation of Parsaclisib is summarized below.
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Preclinical Evaluation Workflow
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Interpretation of Preclinical Data

o Differentiated Safety Profile: The marked selectivity of Parsaclisib and its unique chemical
structure were predictive of its clinical safety profile. Preclinical toxicology studies showed no
hepatotoxicity at exposures exceeding the IC90 by more than 10-fold, a significant finding given
the hepatotoxicity associated with first-generation PI3Kd inhibitors [3]. This has been corroborated in
clinical trials, which noted a near absence of grade =2 transaminitis [2] [3].

¢« Immunomodulatory Potential: Beyond direct antitumor activity, Parsaclisib potently inhibited PI3Kd
in primary cell-based assays, impacting both regulatory B-cell and T-cell functions, suggesting
additional immunomodulatory mechanisms contribute to its efficacy [3] [4].

e Rationale for Combination Therapy: The strong interconnectivity between B-cell receptor/PI3Kd
signaling and other pathways like JAK-STAT provided a sound rationale for the enhanced antitumor
effects observed when Parsaclisib was combined with a JAK1 inhibitor or chemotherapy in
preclinical models [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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